5,6-Dimethyl-1,3-diphenyl-2-benzofuran
Description
Structure
3D Structure
Properties
CAS No. |
27720-47-4 |
|---|---|
Molecular Formula |
C22H18O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
5,6-dimethyl-1,3-diphenyl-2-benzofuran |
InChI |
InChI=1S/C22H18O/c1-15-13-19-20(14-16(15)2)22(18-11-7-4-8-12-18)23-21(19)17-9-5-3-6-10-17/h3-14H,1-2H3 |
InChI Key |
LBASRTOKVSTSJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(OC(=C2C=C1C)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Construction of the 5,6 Dimethyl 1,3 Diphenyl 2 Benzofuran Scaffold
Historical and Classical Approaches to Benzofuran (B130515) Synthesis
The foundational methods for constructing the benzofuran ring system were established through classical organic reactions, often relying on intramolecular cyclization and rearrangement reactions under harsh conditions. These routes, while sometimes limited in scope and efficiency, form the bedrock of benzofuran chemistry.
Cyclization Reactions in the Formation of Benzofuran Systems
Intramolecular cyclization is a cornerstone of benzofuran synthesis. One of the earliest methods is the Perkin rearrangement , first reported in 1870, which involves the base-catalyzed ring contraction of a 3-halocoumarin to a benzofuran-2-carboxylic acid. nih.govwikipedia.orgnih.gov This transformation proceeds via the fission of the lactone ring, followed by an intramolecular nucleophilic attack to form the furan (B31954) ring. nih.gov
Another fundamental and widely used classical approach is the acid-catalyzed cyclodehydration of α-phenoxy ketones . researchgate.net In this method, a phenol (B47542) is first alkylated with an α-haloketone to form an α-phenoxy ketone intermediate. Subsequent treatment with a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide–methanesulfonic acid), induces an intramolecular electrophilic aromatic substitution to close the furan ring. researchgate.netorganic-chemistry.org This method is particularly relevant for producing 2,3-disubstituted benzofurans. The choice of starting materials—a 4,5-dimethylphenol and an appropriate α-bromo-α,β-diphenyl ketone—could theoretically lead to the desired 5,6-dimethyl-1,3-diphenyl scaffold, although regioselectivity can be a challenge. chemicalbook.com
A third classical method is the McMurry reaction , a reductive coupling of two carbonyl groups using a low-valent titanium species. wikipedia.org While typically used for creating alkenes, its intramolecular variant can be applied to keto-esters to synthesize benzofurans. jocpr.comyoutube.com The reaction involves generating the active titanium species in situ, which then promotes the reductive deoxygenation and cyclization of a suitably substituted keto-ester derived from a phenol. jocpr.comnih.gov
| Classical Cyclization Method | Starting Materials | Key Reagents | Primary Product Type | Reference(s) |
| Perkin Rearrangement | 3-Halocoumarins | Base (e.g., NaOH) | Benzofuran-2-carboxylic acids | nih.govwikipedia.orgjocpr.com |
| Cyclodehydration | α-Phenoxy ketones | Acid (e.g., PPA, Eaton's reagent) | 2,3-Disubstituted benzofurans | researchgate.netorganic-chemistry.org |
| McMurry Reaction | Keto-esters | Low-valent Titanium (e.g., TiCl₃/LiAlH₄) | Substituted benzofurans | wikipedia.orgjocpr.comyoutube.com |
Metal-Mediated and Metal-Catalyzed Cycloadditions for Benzofuran Formation
Early applications of transition metals in benzofuran synthesis often involved stoichiometric or catalytic amounts of metals under conditions that are now considered classical. Copper salts were prominently used in the coupling of cuprous aryl acetylides with o-halophenols under reflux conditions to generate 2-arylbenzofurans. jocpr.com
Ruthenium-catalyzed reactions also provided a pathway to substituted benzofurans. One such strategy involves the isomerization of 1-allyl-2-allyloxybenzenes, followed by a ring-closing metathesis to form the benzofuran ring. organic-chemistry.org Furthermore, the cycloisomerization of specifically structured homo- and bis-homopropargylic alcohols using ruthenium catalysts can selectively yield benzofuran derivatives. organic-chemistry.org Low-valent titanium, as used in the McMurry reaction, is another example of a metal-mediated cycloaddition process that has been a part of benzofuran synthesis for decades. wikipedia.orgjocpr.com
Contemporary and Innovative Synthetic Routes to Diarylbenzofurans
Modern synthetic chemistry has introduced a host of sophisticated, metal-catalyzed reactions that offer high efficiency, selectivity, and functional group tolerance. These methods are particularly powerful for the construction of highly substituted diarylbenzofurans like the target compound.
Palladium-Catalyzed C-H Arylation Strategies for 2-Arylbenzofurans
Palladium catalysis has revolutionized the synthesis of aryl-substituted heterocycles. A common strategy involves the Sonogashira coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization to yield 2-substituted benzofurans. nih.govjocpr.com This can be performed as a one-pot reaction and has been extended to the synthesis of disubstituted benzofurans. organic-chemistry.org
More advanced palladium-catalyzed methods focus on direct C-H bond functionalization, which avoids the pre-functionalization of starting materials. For instance, the reaction of phenols with bromoalkynes can generate (Z)-2-bromovinyl phenyl ethers, which then undergo intramolecular palladium-catalyzed C-H activation to afford 2-substituted benzofurans. rsc.org Tandem reactions, such as the coupling of 2-hydroxyarylacetonitriles with arylboronic acids, provide a direct route to 2-aroylbenzofurans, which can be further modified. nih.gov The palladium-catalyzed ring closure of o-halo-benzylketones serves as a modern, more efficient alternative to the classical copper-catalyzed versions, providing a direct pathway to 2-arylbenzofurans. nih.gov
| Palladium-Catalyzed Method | Reactants | Catalyst System Example | Key Transformation | Reference(s) |
| Sonogashira/Cyclization | o-Iodophenols, Terminal Alkynes | (PPh₃)₂PdCl₂, CuI, Et₃N | C-C coupling then cyclization | nih.govjocpr.com |
| C-H Functionalization | Phenols, Bromoalkynes | Pd(OAc)₂ | Intramolecular C-H activation | rsc.org |
| Tandem Addition/Annulation | 2-Hydroxyarylacetonitriles, Arylboronic acids | Pd(OAc)₂ | Desulfinative addition/annulation | nih.gov |
| Ring Closure | o-Halo-benzylketones | Pd₂(dba)₃, IPr ligand | Intramolecular C-O bond formation | nih.gov |
Copper-Catalyzed Annulation Reactions for Benzofuran Synthesis
Copper catalysis remains a workhorse in modern benzofuran synthesis, with numerous innovative annulation strategies being developed. A highly efficient method is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. rsc.org This reaction proceeds through a sequential nucleophilic addition and an oxidative cyclization, accommodating a wide variety of substituted phenols and alkynes. rsc.org
Another powerful approach is the copper-mediated oxidative annulation of phenols with unactivated internal alkynes. rsc.org This strategy allows for the construction of polysubstituted benzofurans that would be difficult to access through other means. For the synthesis of the title compound, reacting 4,5-dimethylphenol with diphenylacetylene (B1204595) under appropriate copper catalysis would be a direct and convergent approach. One-pot syntheses starting from o-hydroxy aldehydes, amines, and alkynes in the presence of a copper catalyst also provide an efficient route to the benzofuran core. nih.gov
| Copper-Catalyzed Method | Reactants | Catalyst/Reagents Example | Key Feature | Reference(s) |
| Aerobic Oxidative Cyclization | Phenols, Alkynes | Cu catalyst, O₂ | One-pot, atom-economical | rsc.org |
| Oxidative Annulation | Phenols, Unactivated Internal Alkynes | Cu(OAc)₂, Ag₂CO₃ | Forms polysubstituted benzofurans | rsc.org |
| One-Pot Condensation | o-Hydroxy aldehydes, Amines, Alkynes | CuI | Multi-component reaction | nih.gov |
| Coupling/Cyclization | o-Iodophenols, β-Keto esters | CuI | Domino C-C/C-O bond formation | organic-chemistry.org |
Silver-Based Catalysis in Benzofuran Ring Construction
Silver catalysts, often used for their unique reactivity with alkynes, have enabled novel pathways to benzofurans. researchgate.net Silver-catalyzed reactions can proceed via cascade or domino sequences, building molecular complexity rapidly. For example, a facile synthesis of 4-substituted benzofurans has been developed from the one-pot reaction of 4-alkyl-2-ynylphenols and indoles, which involves a silver-catalyzed cascade Michael addition-annulation step. acs.orgrsc.org
In some protocols, silver is used as a co-catalyst with other metals, such as gold or rhodium. nih.govorganic-chemistry.org For instance, a Rh(III)-catalyzed annulation between salicylaldehydes and diazo compounds can be directed towards benzofuran synthesis by using AgNTf₂ as an additive. organic-chemistry.org Silver catalysts have also been employed in sequential reactions involving 5-endo-dig cyclization and [3+2] cycloaddition of ortho-alkynylaromatics to create complex fused pyrrole-benzofuran systems, highlighting the versatility of silver in constructing the benzofuran scaffold within more elaborate molecular architectures. acs.org
Photochemical Approaches to Benzofuran Scaffolds
Photochemical reactions offer a powerful and often milder alternative to traditional thermal methods for the construction of heterocyclic systems. These approaches utilize light energy to generate highly reactive intermediates, such as radicals or excited states, enabling unique bond formations.
One notable metal-free photochemical strategy involves the reaction between 2-chlorophenol (B165306) derivatives and terminal alkynes. nih.govacs.org This method proceeds through a tandem sequence involving the formation of an aryl-C bond and a C-O bond via a photochemically generated aryl cation intermediate. researchgate.net The use of light circumvents the need for expensive and potentially toxic transition metal catalysts, aligning with greener chemistry principles. nih.govacs.org The reaction is typically carried out in a solvent like acetonitrile, which is suitable for experiments involving aryl cation reactivity. researchgate.net
Another photochemical approach focuses on the photocyclization of more complex systems. For instance, 2,3-disubstituted benzofurans can undergo a photochemical reaction involving the cyclization of a hexatriene system, followed by aromatization through the elimination of a water molecule to form naphtho[1,2-b]benzofuran derivatives. researchgate.netx-mol.com This highlights the utility of photochemistry in constructing fused polycyclic aromatic compounds. Furthermore, photoinduced cascade reactions of 2-allylphenol (B1664045) derivatives under visible light can produce 2,3-dihydrobenzofurans, demonstrating the versatility of light-mediated transformations. nih.gov These methods often operate under ambient temperature and can be initiated by simple light sources, such as LED lamps. nih.gov
While not yet specifically reported for 5,6-Dimethyl-1,3-diphenyl-2-benzofuran, these photochemical principles could be adapted. A hypothetical route might involve the photochemical cyclization of a suitably substituted precursor, such as a substituted 1,2-dibenzoylbenzene (B74432) derivative, where light could facilitate the final ring-closing step to form the isobenzofuran (B1246724) core.
Cascade and Tandem Transformations for Benzofuran Synthesis
Cascade and tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent a highly efficient strategy for synthesizing complex molecules like benzofurans. These processes increase molecular complexity rapidly and reduce waste from multiple workup and purification steps. researchgate.net
A variety of catalysts, including palladium, copper, nickel, and ruthenium, have been employed to facilitate these transformations. nih.gov For example, palladium-catalyzed cascade reactions of 2-(2-formylphenoxy)acetonitriles with aryl boronic acids can produce benzoyl-substituted benzofurans in moderate to excellent yields (58–94%). nih.govacs.org The mechanism often involves a sequence of transmetalation, intramolecular insertion, hydrolysis, and aldol (B89426) condensation. nih.gov Similarly, copper-catalyzed one-pot reactions of o-hydroxy aldehydes, amines, and alkynes are effective for generating amino-substituted benzofurans. nih.govacs.org
Catalyst-free cascade reactions have also been developed. One such method involves the reaction of nitroepoxides with salicylaldehydes to yield benzofuran derivatives. nih.govacs.org Another example is the reaction between hydroxyl-substituted aryl alkynes and sulfur ylides, which proceeds through an isomerization/nucleophilic addition/cyclization/aromatization cascade to afford benzofurans in good yields (43–94%). researchgate.net
A particularly relevant cascade reaction for the synthesis of complex benzofurans involves the radical cyclization of 2-azaallyl anions with 2-iodo aryl allenyl ethers. nih.gov This single-electron transfer (SET) initiated process leads to a radical cyclization followed by an intermolecular radical-radical coupling, providing a powerful method for constructing polycyclic benzofurans that are otherwise difficult to prepare. researchgate.netnih.gov
Table 1: Comparison of Selected Cascade/Tandem Reactions for Benzofuran Synthesis
| Reaction Type | Key Reactants | Catalyst/Conditions | Key Mechanistic Steps | Typical Yields | Reference |
|---|---|---|---|---|---|
| Palladium-Catalyzed Cascade | 2-(2-formylphenoxy)acetonitriles, Aryl boronic acids | Pd(OAc)₂, bpy, Toluene, 90 °C | Transmetalation, Intramolecular insertion, Hydrolysis, Aldol condensation | 58-94% | nih.govacs.org |
| Copper-Catalyzed One-Pot | o-Hydroxy aldehydes, Amines, Alkynes | CuI, Deep Eutectic Solvent (DES) | Iminium ion formation, Nucleophilic attack, Intramolecular cyclization | 70-91% | nih.govacs.org |
| Radical Cyclization Cascade | 2-Iodo aryl allenyl ethers, 2-Azaallyl anions | Base (e.g., KHMDS), THF | Single-Electron Transfer (SET), Radical cyclization, Radical-radical coupling | Variable | nih.gov |
| Catalyst-Free Cascade | o-Hydroxy aryl alkynes, Sulfur ylides | Acetonitrile, Heat | Isomerization, Nucleophilic addition, Cyclization, Aromatization | 43-94% | researchgate.net |
Specific Synthetic Considerations for this compound
The synthesis of the title compound, which is an isobenzofuran, presents unique challenges. The key steps involve the formation of the furan ring fused to a benzene (B151609) ring and the specific placement of four substituents: two methyl groups on the benzene ring and two phenyl groups on the furan ring.
The classical synthesis of 1,3-diphenylisobenzofuran (B146845) starts from phthaloyl chloride and benzene via a Friedel-Crafts acylation to give 1,2-dibenzoylbenzene. wikipedia.org This diketone is then reduced, often with zinc in acetic acid or potassium borohydride, to yield the target 1,3-diphenylisobenzofuran. wikipedia.org Adapting this to the target molecule would require starting with a 4,5-dimethylphthaloyl chloride or a related precursor.
Strategies for Regioselective Dimethylation of the Benzene Moiety
Achieving the desired 5,6-dimethyl substitution pattern on the benzofuran core requires careful regiochemical control. This can be accomplished either by starting with a pre-functionalized benzene derivative or by direct functionalization of a benzofuran precursor.
Starting with a pre-dimethylated precursor, such as 4,5-dimethylphthalic anhydride (B1165640) or 1,2-dibromo-4,5-dimethylbenzene, is often the most straightforward approach. For example, 1,2-dibenzoyl-4,5-dimethylbenzene could be synthesized and then cyclized to form the desired product.
Alternatively, direct dimethylation is challenging due to the difficulty in controlling the position of electrophilic aromatic substitution on the benzene portion of the benzofuran ring. However, directed ortho-metalation strategies could offer a solution. A facile method for regioselective formylation of 1,3-disubstituted benzenes has been developed using in situ deprotonation/metalation with n-BuLi/TMEDA/DIPA, which could potentially be adapted for methylation. researchgate.net
A modern approach involves the regioselective synthesis of benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes, which allows for programmable substitution at any position with high regioselectivity. oregonstate.edunih.gov While this method produces benzofuranones, these can be converted into the corresponding benzofurans, offering a potential pathway to control the dimethyl substitution pattern. oregonstate.edu
Stereochemical Control in Diphenyl Substitution at Positions 1 and 3
For the achiral this compound, stereochemical control is not a factor in the final product. However, the installation of the two phenyl groups at the C1 and C3 positions is a critical synthetic step.
A common and effective method for introducing these groups is through the reaction of a suitable phthalide (B148349) or phthalic anhydride derivative with a phenyl Grignard reagent (phenylmagnesium bromide) or phenyllithium. wikipedia.org For instance, reacting 4,5-dimethylphthalic anhydride with two equivalents of phenylmagnesium bromide would lead to a diol intermediate, which upon acid-catalyzed dehydration, would cyclize to form the 1,3-diphenylisobenzofuran scaffold. The first reported synthesis of 1,3-diphenylisobenzofuran utilized the reaction of phenylmagnesium bromide with 3-phenylphthalide, followed by acid-catalyzed dehydration, achieving an 87% yield. wikipedia.org
Another route involves the [4+2] cycloaddition (Diels-Alder reaction) between a reactive diene and a dienophile. For example, 1,3-diphenylisobenzofuran itself is a highly reactive diene used to trap dienophiles. wikipedia.orgnih.gov A synthetic strategy could be envisioned where a dimethylated diene is reacted with a diphenyl-substituted dienophile, or vice-versa, to construct the core structure, although this is generally a less direct approach for this specific target.
Optimization of Reaction Conditions and Yields for this compound
Optimizing the synthesis of this compound would focus on key transformations, such as the formation of a 1,2-dibenzoyl-4,5-dimethylbenzene precursor and its subsequent cyclization.
For the cyclization step, various reducing agents and conditions can be explored. A study on the synthesis of benzofuranones optimized a cascade reaction by screening Lewis acids, protic acids, and temperature. oregonstate.edu It was found that a combination of AlCl₃ as a Lewis acid and trifluoroacetic acid (TFA) as a protic acid at 120 °C gave the optimal yield. oregonstate.edu Similar principles could be applied to the cyclization of the diketone precursor for the title compound. The choice of solvent, reaction time, and temperature are critical parameters. For palladium-catalyzed syntheses, the choice of ligand (e.g., bpy, PPh₃, PCy₃) and base (e.g., Cs₂CO₃, K₂CO₃) can dramatically influence the yield and purity of the product. nih.govacs.org Microwave-enhanced procedures have also been shown to improve yields and reduce reaction times in the synthesis of substituted benzofurans. nih.gov
Table 2: Hypothetical Optimization of the Cyclization of 1,2-Dibenzoyl-4,5-dimethylbenzene
| Entry | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Zinc Dust | Acetic Acid | 100 | 4 | (Hypothetical) 65% |
| 2 | Potassium Borohydride (KBH₄) | Methanol | 25 | 2 | (Hypothetical) 78% |
| 3 | TFA (20 mol%) / AlCl₃ (10 mol%) | Dichlorobenzene | 120 | 16 | (Hypothetical) 85% |
| 4 | Zinc Dust / Acetic Acid (Microwave) | Acetic Acid | 150 | 0.5 | (Hypothetical) 88% |
| 5 | NaBH₄ / CeCl₃·7H₂O | Methanol | 0 | 1 | (Hypothetical) 72% |
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound aims to minimize environmental impact and enhance safety. youtube.com Key principles include the use of catalysis, renewable feedstocks, and the reduction of hazardous waste. youtube.comelsevier.es
Catalysis: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. Transition-metal catalysis, particularly with palladium, allows for reactions to proceed with high efficiency under mild conditions and with low catalyst loadings (e.g., 2 mol%). elsevier.esresearchgate.net Metal-free photochemical reactions and organocatalysis are even more attractive as they avoid the use of potentially toxic and expensive heavy metals. nih.govacs.org
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. youtube.com Cascade and tandem reactions are excellent examples of high atom economy, as they combine multiple synthetic steps into one pot, reducing the need for intermediate purifications and minimizing solvent waste. nih.gov
Renewable Feedstocks: Whenever feasible, starting materials should be derived from renewable sources. youtube.com For example, some benzofuran syntheses utilize vanillin, a well-known natural product, as a starting material. elsevier.es While a direct renewable source for 4,5-dimethylphthalic anhydride may not be readily available, exploring biosynthetic routes or derivatization from bio-based platform chemicals is a key green chemistry goal.
Safer Solvents and Conditions: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Green approaches favor the use of less hazardous solvents, such as water or deep eutectic solvents (DES), over traditional volatile organic compounds. nih.govacs.org Abtahi and Tavakol reported a one-pot synthesis of benzofuran derivatives using an eco-friendly deep eutectic solvent composed of choline (B1196258) chloride and ethylene (B1197577) glycol. nih.govacs.org Furthermore, conducting reactions at ambient temperature and pressure, for example through photochemical methods, reduces energy consumption. nih.govyoutube.com
Solvent Selection and Catalytic Efficiency
The selection of an appropriate solvent system and an efficient catalyst is paramount to the successful synthesis of benzofuran and isobenzofuran derivatives, directly impacting reaction rates, yields, and purity of the final product.
Solvent Selection:
The choice of solvent is critical and is often dictated by the specific synthetic route employed. In Grignard-based syntheses of 1,3-diphenylisobenzofurans, anhydrous ethereal solvents such as tetrahydrofuran (B95107) (THF) are essential to ensure the stability and reactivity of the organometallic reagent. chemicalbook.com For purification and recrystallization, a combination of solvents like hexane (B92381) and ethyl acetate (B1210297) is often utilized to obtain the product as a crystalline solid. chemicalbook.com
In modern transition-metal-catalyzed reactions, such as those used for synthesizing related benzofuran isomers, a variety of solvents have been investigated. For instance, in a tandem cyclization reaction to form aminobenzofuran derivatives, dichloroethane (DCE) was found to provide superior yields compared to other solvents like dichloromethane (B109758) (DCM), toluene, and acetonitrile. nih.gov In copper-catalyzed reactions, solvents such as dimethylformamide (DMF) and decalin have been used. rsc.orgnih.gov The optimization of solvent is often empirical, and the ideal solvent will depend on the solubility of the reactants and the nature of the catalytic cycle.
Below is an interactive data table summarizing the impact of solvent selection on the yield of a tandem cyclization reaction for the synthesis of a benzofuran derivative, which provides insight into the types of solvents that are effective in such syntheses.
| Entry | Solvent | Yield (%) |
| 1 | DCM | 75 |
| 2 | DCE | 85 |
| 3 | Toluene | 68 |
| 4 | MeCN | 55 |
| 5 | THF | 62 |
| Data derived from a study on the synthesis of aminobenzofuran spiroindanone derivatives. nih.gov |
Catalytic Efficiency:
In the realm of modern synthetic methods, transition metal catalysts, particularly those based on copper and palladium, have shown significant efficacy in the formation of the benzofuran skeleton. nih.gov For instance, copper chloride has been utilized as a catalyst in conjunction with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for the synthesis of substituted benzofurans. nih.gov In other cases, copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) has been employed. rsc.org
Organocatalysis also presents a viable approach. 4-Dimethylaminopyridine (DMAP) has been shown to be an effective base catalyst in tandem cyclization reactions leading to benzofuran derivatives. nih.gov Furthermore, more complex chiral catalysts, such as those derived from cinchona alkaloids, have been explored for asymmetric syntheses, although with varying degrees of success in terms of enantiomeric excess. nih.gov
The following table illustrates the effect of different bases on the yield of a cyclization reaction to form a benzofuran derivative, highlighting the importance of the catalytic species.
| Entry | Base | Yield (%) |
| 1 | NaHCO₃ | 42 |
| 2 | K₂CO₃ | 65 |
| 3 | Cs₂CO₃ | 78 |
| 4 | DBU | 72 |
| 5 | DMAP | 81 |
| Data derived from a study on the synthesis of aminobenzofuran spiroindanone derivatives. nih.gov |
Atom Economy and Waste Minimization
The principles of green chemistry, particularly atom economy and waste minimization, are increasingly important considerations in the design of synthetic routes.
Atom Economy:
Atom economy refers to the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are those where most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts.
Synthetic routes that proceed via addition and cyclization reactions, such as the Diels-Alder reaction, tend to have excellent atom economy. wikipedia.org For instance, the cycloaddition of a dienophile to 1,3-diphenylisobenzofuran is a highly atom-economical process. wikipedia.org
In contrast, classical multi-step syntheses that involve protecting groups or the use of stoichiometric reagents that are not incorporated into the final product often have lower atom economy. For example, the use of a Grignard reagent in the synthesis of the lactol precursor generates magnesium salts as byproducts. chemicalbook.com
Waste Minimization:
One-pot synthesis protocols are a key strategy for waste minimization. dtu.dk By conducting multiple reaction steps in a single reaction vessel without isolating intermediates, the use of solvents for extraction and purification is significantly reduced. The synthesis of benzofuran derivatives via the heteroannulation of benzoquinones is an example of such a one-pot process. dtu.dk
The use of catalytic rather than stoichiometric reagents is another cornerstone of waste minimization. Catalysts are used in small quantities and can often be recycled and reused, which drastically reduces the amount of waste generated compared to reactions that require molar equivalents of a promoter. The development of heterogeneous catalysts, which can be easily separated from the reaction mixture by filtration, further simplifies purification and reduces solvent usage. nih.gov
The choice of purification method also plays a role. Chromatographic purification, while effective, can generate significant amounts of waste in the form of the stationary phase (e.g., silica (B1680970) gel) and elution solvents. rsc.org Therefore, synthetic strategies that yield products of high purity directly from the reaction mixture or that can be purified by less waste-intensive methods like recrystallization are preferred from a green chemistry perspective. chemicalbook.com
Advanced Spectroscopic and Structural Elucidation of 5,6 Dimethyl 1,3 Diphenyl 2 Benzofuran
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 5,6-Dimethyl-1,3-diphenyl-2-benzofuran, both one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques are theoretically applied to assign all proton and carbon signals definitively.
While a complete, dedicated NMR analysis of a pure sample of 5,6-dimethyl-2,3-diphenylbenzofuran is not widely published, data has been reported for a mixture of regioisomers including the target compound. rsc.org The following table outlines the expected and observed chemical shifts based on available data for related structures.
| Atom Type | Position | Expected Chemical Shift (ppm) | Observed Chemical Shift (ppm) for Isomeric Mixture rsc.org |
|---|---|---|---|
| ¹H | Methyl (CH₃) | ~2.3 - 2.5 | 2.50 (s) |
| ¹H | Aromatic (Benzene Rings) | ~7.2 - 7.7 | 7.65-7.63 (dd), 7.52-7.36 (m), 7.33-7.18 (m), 7.08-7.06 (d) |
| ¹³C | Methyl (CH₃) | ~20 - 22 | 21.7 |
| ¹³C | Aromatic & Benzofuran (B130515) Core | ~108 - 155 | 154.4, 153.7, 150.1, 149.9, 135.0, 134.7, 133.0, 132.2, 130.9, 130.8, 130.7, 129.7, 128.9, 128.6, 128.4, 128.3, 128.1, 127.9, 127.8, 127.5, 126.9, 126.4, 124.4, 124.3, 119.5, 117.4, 111.3, 108.8 |
To resolve ambiguities in the assignment of proton and carbon signals, especially within the complex aromatic regions, multi-dimensional NMR techniques are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would help to trace the connectivity within each of the phenyl rings and to distinguish between the protons on the dimethyl-substituted benzene (B151609) portion of the benzofuran core.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would unequivocally link the methyl proton signals to their corresponding carbon signals and similarly assign the aromatic protons to their respective carbons in the phenyl and benzofuran rings.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For example, HMBC would show correlations from the methyl protons to the quaternary carbons of the benzofuran ring (C5 and C6), confirming their position. It would also be instrumental in assigning the quaternary carbons of the phenyl substituents and the benzofuran core by observing correlations from nearby protons.
While solution-state NMR provides information on the average structure of a molecule in a solvent, solid-state NMR (ssNMR) can elucidate its conformation and packing in the crystalline state. For this compound, ssNMR could provide insights into the torsion angles between the phenyl rings and the benzofuran plane, which are influenced by crystal packing forces. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material.
Vibrational Spectroscopy (FT-IR, Raman)
The benzofuran ring system exhibits a set of characteristic vibrational modes. Based on studies of related benzofuran derivatives, the following absorptions are expected in the FT-IR spectrum. rsc.org
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed for Isomeric Mixture (cm⁻¹) rsc.org |
|---|---|---|
| C=C Aromatic Stretching | 1600 - 1620 | 1602 |
| C-O-C Asymmetric Stretch | 1200 - 1250 | Not specified |
| C-O-C Symmetric Stretch | 1000 - 1100 | 1063 |
| Out-of-Plane C-H Bending (Aromatic) | 740 - 890 | 761 |
The presence of strong bands in these regions confirms the integrity of the benzofuran core.
The substituent groups also give rise to characteristic vibrations.
Phenyl Groups: The two phenyl groups at positions 1 and 3 would contribute to the aromatic C=C stretching vibrations around 1450-1600 cm⁻¹. rsc.org C-H stretching of the sp² hybridized carbons would be observed above 3000 cm⁻¹. rsc.org
Methyl Groups: The two methyl groups attached to the benzene part of the benzofuran core would show characteristic symmetric and asymmetric C-H stretching vibrations in the 2850-2980 cm⁻¹ region. C-H bending vibrations would also be present around 1375 cm⁻¹ and 1450 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
The extended π-conjugated system of this compound, encompassing the benzofuran core and the two phenyl substituents, is expected to give rise to strong absorptions in the UV-Vis region. The parent compound, 1,3-diphenylisobenzofuran (B146845), is known to be brightly fluorescent and electroluminescent, properties that are often retained or modified in its derivatives. nih.govresearchgate.net
The electronic transitions would likely consist of π → π* transitions. The exact position of the absorption maximum (λ_max) would be influenced by the solvent polarity. It is anticipated that the compound would exhibit significant fluorescence, with a Stokes shift (the difference between the absorption and emission maxima) characteristic of such aromatic systems. These photophysical properties are of interest for potential applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes.
Electronic Transitions and Absorption Maxima of the Extended Pi-System
The electronic absorption spectrum of 1,3-diphenylisobenzofuran and its derivatives is characterized by a strong absorption band in the visible region, arising from a π → π* transition within the extended conjugated system.
For the parent compound, 1,3-diphenylisobenzofuran (DPBF), the primary electronic transition is the S₀ → S₁ transition. mdpi.com This transition is well-resolved and corresponds to an excitation from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). mdpi.com The absorption maxima for DPBF are solvent-dependent, showing a slight red shift in more polar aprotic solvents, which suggests an enhanced stabilization of the excited state in these environments. mdpi.comresearchgate.net For instance, the absorption maximum (λmax) for DPBF is observed at approximately 410 nm in ethanol, 414 nm in dimethylformamide (DMF), and 416 nm in dimethyl sulfoxide (B87167) (DMSO). mdpi.com
For this compound, the two electron-donating methyl groups on the benzofuran ring are expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted DPBF. This is due to the positive inductive effect of the methyl groups, which raises the energy of the HOMO, thereby reducing the HOMO-LUMO gap. Computational studies on similar 1,3-diarylisobenzofuran derivatives support that modifications to the aromatic core influence the absorption wavelengths. nih.gov
Table 1: Experimental Absorption Maxima (λmax) for 1,3-Diphenylisobenzofuran (DPBF) in Various Solvents
| Solvent | λmax (nm) | Reference |
|---|---|---|
| Ethanol | 410 | mdpi.com |
| Dimethylformamide (DMF) | 414 | mdpi.com |
| Dimethyl Sulfoxide (DMSO) | 416 | mdpi.com |
This interactive table allows for the comparison of absorption maxima in different solvent environments.
Photophysical Properties and Quantum Yields
The photophysical properties of 1,3-diphenylisobenzofuran derivatives are notable for their high fluorescence quantum yields. The parent compound, DPBF, is known to be brightly fluorescent. researchgate.net
The fluorescence quantum yield (ΦF) for DPBF is very high, approaching unity (0.95-0.99) in aprotic solvents, indicating that fluorescence is the dominant de-excitation pathway for the S₁ excited state. researchgate.netresearchgate.net The fluorescence lifetime (τF) for DPBF is in the nanosecond range, with a reported value of approximately 5.0 ± 0.3 ns, and it shows a slight increase with solvent polarity. researchgate.netnih.gov The emission maxima for DPBF are typically observed in the range of 450–480 nm. researchgate.net
For this compound, it is anticipated that the high fluorescence quantum yield will be retained. The methyl substituents are unlikely to introduce significant non-radiative decay pathways. The emission wavelength may also experience a slight red shift in correspondence with the shift in the absorption spectrum.
Table 2: Photophysical Data for 1,3-Diphenylisobenzofuran (DPBF)
| Property | Value | Solvent(s) | Reference |
|---|---|---|---|
| Fluorescence Quantum Yield (ΦF) | 0.95 - 0.99 | Various aprotic solvents | researchgate.netresearchgate.net |
| Fluorescence Lifetime (τF) | ~5.3 ns | Not specified | researchgate.net |
| Fluorescence Lifetime (τF) | 5.0 ± 0.3 ns | Various | researchgate.net |
This interactive table summarizes key photophysical parameters for the parent compound, DPBF.
Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Pathway Analysis
Mass spectrometry is a crucial tool for confirming the molecular weight and elucidating the fragmentation pathways of organic molecules. For this compound (C₂₂H₁₈O), the exact mass of the molecular ion [M]⁺• can be calculated.
The fragmentation of benzofuran derivatives under electron ionization (EI) or electrospray ionization (ESI) often involves characteristic bond cleavages. nih.gov For related aromatic ethers, a common fragmentation is the cleavage of the C-O bond. miamioh.edu In the case of 2-aroylbenzofurans, fragmentation is often initiated by cleavage of the bond between the carbonyl carbon and the aromatic ring. nih.gov For alkyl-substituted aromatic compounds, the loss of the alkyl group or cleavage within the alkyl chain is a common pathway. libretexts.org
For this compound, the expected fragmentation pathways would include:
Loss of a methyl radical (•CH₃): leading to an [M-15]⁺ ion.
Loss of a phenyl radical (•C₆H₅): resulting in an [M-77]⁺ ion.
Cleavage of the benzofuran ring system: This can lead to a variety of smaller fragment ions.
Formation of acylium ions: if rearrangements occur. nih.gov
The analysis of the isotopic pattern of the molecular ion peak can confirm the elemental composition.
X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions
X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
The crystal structure of the parent compound, 1,3-diphenylisobenzofuran (DPBF), has been reported. researchgate.netnih.gov Key structural features include a distinct alternation of single and double bond lengths within the benzofuran core, indicating a significant polyene character. researchgate.netresearchgate.net The benzofuran unit itself is essentially planar. researchgate.net
For this compound, the core benzofuran structure is expected to remain planar. The methyl groups at the 5- and 6-positions are not sufficiently bulky to induce significant steric strain that would distort the planar ring system. However, these substituents will influence the crystal packing. Intermolecular interactions such as C-H···π interactions, which are observed in related structures, are likely to be present and will be affected by the positioning of the methyl groups. researchgate.net
Table 3: Selected Crystallographic Data for 1,3-Diphenylisobenzofuran (DPBF)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 12.8198 (17) | nih.gov |
| b (Å) | 5.5273 (8) | nih.gov |
| c (Å) | 19.945 (3) | nih.gov |
| β (°) | 106.480 (2) | nih.gov |
| Volume (ų) | 1355.2 (3) | nih.gov |
This interactive table presents the unit cell parameters for the crystal structure of the parent compound, DPBF.
Chiroptical Spectroscopy (if applicable for specific derivatives)
Chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD) and circularly polarized luminescence (CPL), are powerful for studying chiral molecules. nih.gov this compound is an achiral molecule and therefore will not exhibit a chiroptical response.
However, chiroptical spectroscopy would be highly applicable to chiral derivatives of this compound. Chirality could be introduced into the structure in several ways:
Atropisomerism: If bulky substituents were introduced at the ortho positions of the phenyl rings, rotation around the C-C single bonds connecting the phenyl groups to the benzofuran core could be restricted, leading to stable, separable atropisomers. These atropisomers would be enantiomers and would exhibit mirror-image ECD and CPL spectra.
Introduction of Chiral Centers: The incorporation of a chiral substituent onto the benzofuran or phenyl rings would render the entire molecule chiral. The chiroptical properties of such derivatives would provide sensitive probes of their absolute configuration and conformation in solution. nih.govrsc.org
The study of such chiral derivatives using chiroptical spectroscopy could provide valuable insights into the relationship between molecular structure and the supramolecular organization in different environments. nih.gov
Chemical Reactivity and Mechanistic Investigations of 5,6 Dimethyl 1,3 Diphenyl 2 Benzofuran
Reactions Involving the Benzofuran (B130515) Heterocycle
The reactivity of the 5,6-Dimethyl-1,3-diphenyl-2-benzofuran molecule is dominated by the isobenzofuran (B1246724) moiety, a highly reactive system known for its participation in cycloaddition reactions and susceptibility to electrophilic attack.
Diels-Alder Cycloaddition Reactions of the Furan (B31954) Moiety
The 1,3-diphenylisobenzofuran (B146845) scaffold is a classic example of a highly reactive diene, a characteristic that is expected to be preserved, if not enhanced, in its 5,6-dimethyl derivative. wikipedia.org This reactivity stems from the furan ring's ability to participate in [4+2] cycloaddition reactions, which re-establishes the aromaticity of the fused benzene (B151609) ring in the product. acs.org 1,3-Diphenylisobenzofuran (DPBF), the parent compound, is well-documented to react readily with a wide array of dienophiles, including unstable or short-lived species. wikipedia.orgacs.org The reaction involves the furan portion of the molecule acting as the four-pi electron component in the Diels-Alder cycloaddition.
The presence of two electron-donating methyl groups on the benzofuran core at the 5- and 6-positions is anticipated to increase the electron density of the diene system. Generally, electron-donating groups on the diene component accelerate the rate of Diels-Alder reactions. masterorganicchemistry.com Therefore, this compound is expected to be an even more potent diene than its unsubstituted counterpart. It readily undergoes cycloaddition with various dienophiles, leading to the formation of bridged polycyclic aromatic compounds. acs.orgnih.gov For instance, the reaction with benzyne (B1209423) yields an oxygen-bridged anthracene (B1667546) derivative. wikipedia.org Similarly, reactions with N-arylmaleimides are common for furan-based dienes. nih.gov
Below is a table summarizing typical Diels-Alder reactions involving the parent compound, 1,3-diphenylisobenzofuran, which illustrates the scope of dienophiles it can react with.
| Diene | Dienophile | Product Type | Reference |
| 1,3-Diphenylisobenzofuran | Benzyne | Oxygen-bridged Diphenylanthracene | wikipedia.org |
| 1,3-Diphenylisobenzofuran | Cyclopropenone | Exo Diels-Alder Adduct | wikipedia.org |
| 1,3-Diphenylisobenzofuran | p-Benzoquinone | Pentacene Precursor | wikipedia.org |
| 1,3-Diphenylisobenzofuran | Allenylphosphonates | Substituted Bicyclic Adducts | acs.orgnih.gov |
| 1,3-Diphenylisobenzofuran | (2-Iodoethynyl)(phenyl)iodonium triflate | Diels-Alder Adduct | nih.gov |
Electrophilic Aromatic Substitution on the Benzofuran Core
Electrophilic aromatic substitution on the benzofuran ring system can theoretically occur at several positions, both on the furan and the benzene moieties. rsc.orgpixel-online.net For the parent benzofuran, electrophilic attack generally favors the C2 or C3 position of the electron-rich furan ring. stackexchange.comechemi.comyoutube.com In the case of this compound, the C1 and C3 positions are already substituted with phenyl groups, and the C2 position is part of the furan ring system. Attack at the C2 position would disrupt the furan's aromaticity, but it is a known reaction pathway for benzofurans. stackexchange.comechemi.com
However, the benzene ring of the benzofuran core is highly activated by the two electron-donating methyl groups at the C5 and C6 positions, as well as by the fused oxygen-containing ring. Activating groups on a benzene ring direct incoming electrophiles to the ortho and para positions. In this molecule, the positions ortho to the methyl groups are C4 and C7. Therefore, electrophilic substitution is highly likely to occur at these positions. For example, studies on other substituted benzofurans have shown that the presence of activating groups on the benzene ring can direct electrophilic substitution to that ring. mdpi.com Reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to proceed at the C4 and/or C7 positions. rsc.org
Regioselectivity and Stereoselectivity in Cycloaddition and Substitution Reactions
Cycloaddition Reactions: The stereoselectivity of Diels-Alder reactions involving furan dienes is often temperature-dependent. Reactions with dienophiles like maleimides typically yield the exo adduct as the thermodynamically more stable product, especially at elevated temperatures. nih.gov However, the endo adduct can sometimes be formed as the kinetic product at lower temperatures. nih.gov
The regioselectivity of the cycloaddition is critical when an unsymmetrical dienophile is used. The outcome is governed by the electronic properties of both the diene and the dienophile. youtube.commasterorganicchemistry.com The reaction proceeds in a way that matches the atoms with the highest and lowest coefficients of the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile, respectively. youtube.com Given the electron-donating nature of the methyl groups, the diene part of this compound is electron-rich, favoring reactions with electron-poor dienophiles. masterorganicchemistry.com For instance, in reactions with 2-substituted furans, electron-donating groups on the dienophile tend to favor the formation of more sterically crowded products, while electron-withdrawing groups favor the opposite regioisomer. nih.gov
Substitution Reactions: The regioselectivity of electrophilic aromatic substitution is determined by the directing effects of the existing substituents. For this compound, there is a competition between potential sites.
Benzene Ring (Positions 4 and 7): The C5- and C6-methyl groups are activating, ortho-, para- directors. They strongly favor substitution at the C4 and C7 positions.
Furan Ring (Position 2): The oxygen atom in the furan ring directs electrophilic attack to the adjacent C2 position. stackexchange.comechemi.com The stability of the resulting cationic intermediate (sigma complex) is a key factor. stackexchange.comechemi.com
The phenyl groups at C1 and C3 provide significant steric hindrance, which would likely disfavor attack at the C2 position. Consequently, electrophilic attack is most probable on the activated benzene ring at the C4 and C7 positions, which are less sterically encumbered.
| Reaction Type | Regiochemical/Stereochemical Outcome | Influencing Factors |
| Diels-Alder Cycloaddition | Predominantly exo adduct (thermodynamic control). nih.gov | Reaction temperature, nature of dienophile. |
| Diels-Alder Cycloaddition | Regioselectivity depends on dienophile substitution. masterorganicchemistry.comnih.gov | Electronic effects (HOMO-LUMO interactions). |
| Electrophilic Substitution | Preferential attack at C4 and C7 positions. | Strong activating and directing effect of methyl groups; steric hindrance at C2. |
Reactivity of Peripheral Phenyl and Methyl Substituents
Beyond the core heterocycle, the peripheral phenyl and methyl groups offer additional sites for chemical modification.
Functionalization of Phenyl Rings
The two phenyl groups attached to the C1 and C3 positions of the benzofuran core can undergo electrophilic aromatic substitution. youtube.com In these reactions, the benzofuranyl moiety acts as a substituent on the phenyl rings. This large, complex group is likely to be an ortho-, para- director due to the potential for resonance stabilization involving the heteroatom. However, significant steric hindrance from the rest of the molecule would likely favor substitution at the para position of each phenyl ring over the ortho positions. Standard electrophilic substitution reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts alkylation or acylation could be employed to functionalize these rings.
Photochemical Transformations of this compound
The photochemistry of isobenzofurans is characterized by their propensity to undergo isomerizations, rearrangements, and reactions with photochemically generated species.
Photo-induced Isomerizations and Rearrangements
Upon irradiation, particularly in the absence of oxygen, 1,3-diphenylisobenzofuran is known to form a colorless photodimer. wikipedia.org While the exact structure of this dimer is not detailed in the provided results, this reactivity highlights the potential for intermolecular photochemical reactions. For this compound, a similar photodimerization process is plausible.
Furthermore, studies on other substituted benzofurans suggest that photo-induced rearrangements are a common reaction pathway. For instance, the photolysis of 2,3-bis-(p-methoxyphenyl)benzofuran leads to the formation of a rearranged anthracene derivative alongside the expected phenanthrene (B1679779) product. dtu.dk This suggests that under photochemical conditions, this compound could potentially undergo complex intramolecular rearrangements, possibly involving the phenyl substituents and the benzofuran core. The specific products would depend on the reaction conditions, such as the wavelength of light and the solvent used.
The photo-oxide of 1,3-diphenylisobenzofuran, formed from its reaction with singlet oxygen, is also known to undergo photochemical rearrangement to an acyloxyketone. nih.gov This indicates that photoproducts of the title compound may themselves be photochemically active.
Singlet Oxygen Reactions
One of the most well-documented reactions of 1,3-diphenylisobenzofuran (DPBF) is its highly efficient trapping of singlet oxygen (¹O₂). wikipedia.orgmdpi.commdpi.comnih.govnih.gov This reaction proceeds via a [4+2] cycloaddition to form an unstable endoperoxide. nih.govnih.gov This endoperoxide subsequently decomposes to form 1,2-dibenzoylbenzene (B74432). wikipedia.orgmdpi.comnih.govnih.gov The reaction is so efficient and the product is non-fluorescent, making DPBF a widely used fluorescent probe for the detection of singlet oxygen in various chemical and biological systems. nih.govnih.govbeilstein-journals.orgbeilstein-archives.orgcdnsciencepub.com
The reaction between DPBF and singlet oxygen is a two-step process with a low energy barrier, initiated by the formation of a zwitterionic intermediate. mdpi.combeilstein-journals.org The high reactivity of DPBF is attributed to its nature as a highly reactive diene. mdpi.com
For this compound, a similar reactivity towards singlet oxygen is expected. The dimethyl substituents on the benzene ring are electron-donating, which would likely increase the electron density of the benzofuran system. This enhanced electron density could potentially increase the rate of the cycloaddition reaction with the electrophilic singlet oxygen. The expected product from the reaction of this compound with singlet oxygen would be the corresponding endoperoxide, which would then decompose to 4,5-dimethyl-1,2-dibenzoylbenzene.
Table 1: Reaction of 1,3-Diphenylisobenzofuran with Singlet Oxygen
| Reactant | Product | Reaction Type | Significance |
| 1,3-Diphenylisobenzofuran (DPBF) | 1,2-Dibenzoylbenzene (via an unstable endoperoxide) | [4+2] Cycloaddition | Trapping of singlet oxygen, basis for fluorescence quenching detection methods. mdpi.comnih.govnih.gov |
Oxidative and Reductive Transformations
Beyond its reaction with singlet oxygen, 1,3-diphenylisobenzofuran can undergo other oxidative reactions. It is susceptible to autoxidation, which can lead to the formation of a polyperoxide and o-dibenzoylbenzene. cdnsciencepub.com This highlights the need for careful handling and storage of these compounds to avoid unwanted oxidation. The reaction of DPBF with other reactive oxygen species (ROS) and reactive nitrogen species (RNS) has also been reported. mdpi.comconsensus.app For instance, reaction with hydrogen peroxide leads to the formation of 9-hydroxyanthracen-10(9H)-one (oxanthrone), a different product than that from other oxidants. nih.gov
The oxidation of various benzofuran derivatives has been studied, often leading to ring-opening products. mdpi.com For example, biomimetic oxidation of benzofurans can yield reactive epoxides which can be further transformed. mdpi.com The presence of electron-donating methyl groups on the benzene ring of this compound would likely make the aromatic ring more susceptible to oxidative cleavage compared to the unsubstituted DPBF.
Regarding reductive transformations, the reaction of 1,3-diphenylisobenzofuran with dissolving metals leads to the stereoselective formation of cis products. nih.gov This suggests that the furan ring can be reduced under specific conditions. For this compound, similar reductive pathways are expected, with the potential for the dimethyl groups to influence the stereoselectivity of the reduction.
Reaction Kinetics and Thermodynamic Considerations
The kinetics of the reaction of 1,3-diphenylisobenzofuran with various reagents have been investigated, particularly its role as a dienophile in Diels-Alder reactions. beilstein-journals.org It is a highly reactive diene, readily reacting with unstable and short-lived dienophiles. mdpi.com The kinetics of its reaction with singlet oxygen have also been a subject of study due to its use as a quantitative probe. consensus.app
The reactivity of 1,3-diarylisobenzofurans can be significantly influenced by steric hindrance. For example, introducing bulky ortho-alkyl groups on the phenyl substituents of 1,3-diphenylisobenzofuran dramatically reduces its reactivity towards dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) and acrylonitrile. beilstein-journals.orgbeilstein-archives.org This is due to the non-planar conformation adopted by the molecule, which sterically shields the reactive 1,3-positions of the furan ring. beilstein-journals.orgbeilstein-archives.org
In the case of this compound, the methyl groups are on the benzo part of the ring system and are not expected to provide significant steric hindrance to the incoming dienophile at the 1,3-positions of the furan ring. However, their electronic effect is more likely to play a role. The electron-donating nature of the methyl groups increases the electron density of the diene system, which should, in principle, enhance its reactivity in normal-electron-demand Diels-Alder reactions.
Thermodynamically, Diels-Alder reactions are subject to kinetic and thermodynamic control. At lower temperatures, the kinetically favored endo product often dominates, while at higher temperatures, the equilibrium can shift towards the more stable exo product. This is particularly relevant for furan derivatives, which can undergo retro-Diels-Alder reactions at elevated temperatures.
Theoretical and Computational Studies of 5,6 Dimethyl 1,3 Diphenyl 2 Benzofuran
Density Functional Theory (DFT) Calculations for Ground State Properties
DFT has become a standard method for investigating the electronic structure of molecules. Functionals like B3LYP, combined with appropriate basis sets such as 6-31G(d,p) or 6-311+G(d,p), are commonly used to provide a reliable description of molecular properties. nih.govmdpi.com
Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For substituted isobenzofurans, the orientation of the phenyl substituents relative to the central benzofuran (B130515) core is a key structural feature.
In the related compound 1,3-diphenylisobenzofuran (B146845), two primary conformers, designated C₂ and Cₛ, are found to co-exist, with the Cₛ conformer being slightly more stable at room temperature. mdpi.com The planarity of the phenyl rings with the isobenzofuran (B1246724) system is critical for π-electron delocalization. nih.gov In 5,6-Dimethyl-1,3-diphenyl-2-benzofuran, the addition of methyl groups on the benzene (B151609) part of the benzofuran core is expected to have a minor electronic effect but could influence crystal packing. The optimized geometry would likely show a distinct alternation of single and double bond lengths within the benzofuran core, indicating a predominantly polyene character rather than a fully aromatic system. nih.govresearchgate.net
Below is a table of representative calculated bond lengths and angles for the parent 1,3-diphenylisobenzofuran, which serves as a model for the title compound.
Table 1: Selected Optimized Geometrical Parameters for 1,3-Diphenylisobenzofuran
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Lengths | C-C (benzofuran) | 1.361 - 1.431 Å researchgate.net |
| C-O (furan ring) | ~1.37 Å | |
| Bond Angles | C-O-C (furan ring) | ~105° |
| Dihedral Angles | Phenyl Ring Twist | Varies (influences conjugation) |
Note: Data is based on the parent compound 1,3-diphenylisobenzofuran and provides an approximation for the dimethyl derivative.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability and the energy required for electronic excitation.
For 1,3-diphenylisobenzofuran derivatives, the HOMO and LUMO are typically π-type orbitals. nih.gov The HOMO is generally delocalized across the entire isobenzofuran core and the phenyl substituents, while the LUMO is similarly distributed. The introduction of phenyl groups significantly lowers the HOMO-LUMO gap compared to the parent isobenzofuran, enhancing electron delocalization. nih.gov The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
Table 2: Calculated FMO Energies for 1,3-Diphenylisobenzofuran
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | - | Delocalized π-orbital, electron-donating character |
| LUMO | - | Delocalized π-orbital, electron-accepting character |
| HOMO-LUMO Gap | 3.05 eV nih.gov | Indicates the energy for π → π* transition |
Note: Values are for the parent 1,3-diphenylisobenzofuran, calculated at the B3LYP/6-311+G(d,p)//B3YLP/6-31G(d) level. The dimethyl derivative is expected to have a similar gap.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack.
In molecules like this compound, the most electron-rich areas (red) are typically located around the oxygen atom of the furan (B31954) ring due to its high electronegativity. The π-systems of the aromatic rings also contribute to regions of negative potential. Electron-deficient regions (blue) are generally found around the hydrogen atoms. This information is critical for understanding intermolecular interactions.
For this compound, significant NBO interactions would include π → π* transitions between the aromatic rings. These delocalizations are responsible for the compound's electronic structure and stability. The analysis can confirm the polyene character of the benzofuran core through the examination of localized bonds and their interactions.
Excited State Calculations (Time-Dependent DFT, TD-DFT)
While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is employed to study excited states and predict electronic spectra. mdpi.com This method is essential for understanding the photophysical properties of fluorescent compounds like isobenzofuran derivatives. mdpi.com
TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For 1,3-diphenylisobenzofuran, the primary absorption band is due to the HOMO → LUMO transition, which is of a π → π* nature. mdpi.com
Calculations for the parent 1,3-diphenylisobenzofuran show a strong absorption in the visible region, which is consistent with its yellow color. nih.gov The predicted emission wavelength, corresponding to fluorescence, is also accessible through TD-DFT by optimizing the geometry of the first excited state.
Table 3: Predicted Photophysical Data for 1,3-Diphenylisobenzofuran
| Parameter | Predicted Value | Experimental Value | Reference |
|---|---|---|---|
| Absorption λ_max | ~397-398 nm (cam-B3LYP) | 415 nm | nih.govmdpi.com |
| Emission λ_max | ~478-480 nm (cam-B3LYP) | 484 nm | nih.govmdpi.com |
| Nature of Transition | S₀ → S₁ (π → π*) | - | mdpi.com |
Note: Data is for the parent compound 1,3-diphenylisobenzofuran. The 5,6-dimethyl derivative is expected to exhibit similar photophysical properties with minor shifts in the spectra.
Analysis of Electronic Transitions and Excited State Dynamics
The photophysical behavior of a molecule is governed by its electronic excited states and the transitions between them. Computational methods are instrumental in elucidating these complex processes. For the parent compound 1,3-diphenylisobenzofuran (DPBF), a combination of experimental spectroscopy and theoretical calculations has been used to identify a series of singlet excited states. rsc.org Techniques such as UV-visible absorption spectroscopy, magnetic circular dichroism (MCD), and fluorescence polarization are used to build a comprehensive experimental picture of the electronic transitions. rsc.org
These experimental findings are interpreted and supplemented by high-level ab initio calculations. Methods like Configuration Interaction Singles with a second-order correction (CIS(D)) or Coupled Cluster (CC2), often used with an appropriate basis set, can predict excitation energies and transition intensities. rsc.org For DPBF, CC2 calculations have shown good agreement with experimental spectra after a minor empirical adjustment to correct for differential electron correlation effects between the ground and excited states. rsc.org The lowest energy transitions in such benzofuran systems are predominantly characterized as π→π* transitions, involving the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.gov
Upon excitation to the first excited singlet state (S₁), the molecule relaxes through various pathways. The dynamics of this relaxation can be tracked using femtosecond transient absorption spectroscopy. nih.gov In many aromatic systems, the S₁ state population can decay through fluorescence (radiative decay) or non-radiative pathways, including internal conversion (IC) back to the ground state (S₀) or intersystem crossing (ISC) to the triplet manifold (T₁). nih.gov For DPBF, the fluorescence quantum yield (ΦF) is very high, in the range of 0.95-0.99, indicating that fluorescence is the dominant decay pathway for the S₁ state. rsc.org The fluorescence lifetime (τF) is approximately 5.3 ns. rsc.org The first triplet state (T₁) energy of solid DPBF has been determined to be around 11,400 cm⁻¹ through electron energy loss spectroscopy. rsc.org
Computations also suggest that molecules like DPBF can exist as two nearly isoenergetic conformers, typically with C₂ or Cₛ symmetry, due to the rotation of the phenyl rings relative to the benzofuran core. rsc.orgresearchgate.net These conformers can have distinct spectroscopic signatures, and their presence can be confirmed by techniques like linear dichroism measurements in stretched polyethylene. rsc.org
| Property | Value | Technique/Method |
|---|---|---|
| Fluorescence Quantum Yield (ΦF) | 0.95 - 0.99 | Spectroscopy |
| Fluorescence Lifetime (τF) | ~5.3 ns | Time-Resolved Spectroscopy |
| Triplet State Lifetime (τT) | ~200 µs | Sensitized Transient Absorption |
| First Triplet Energy (T₁) | ~11,400 cm⁻¹ | Electron Energy Loss Spectroscopy |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a critical tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways, intermediates, and transition states. Density Functional Theory (DFT) is a widely used method for this purpose, providing a balance between computational cost and accuracy. pku.edu.cnrsc.orgresearchgate.net
A relevant example is the computational study of the reaction between the model compound DPBF and molecular oxygen, which leads to the formation of an endoperoxide and eventually decomposes to 1,2-dibenzoylbenzene (B74432). Theoretical investigations of this photooxidation process have been performed using DFT methods (e.g., APFD/6-311+G(d,p)) to model the reaction pathway. researchgate.net Such studies can identify key structures, including reaction intermediates and transition states. For the reaction of DPBF with singlet oxygen, a zwitterionic intermediate is formed. researchgate.net The subsequent internal rotation and ring-closing step to form the endoperoxide product involves a calculated energy barrier, which constitutes the rate-limiting step of the mechanism. researchgate.net
More broadly, DFT calculations are employed to explore various reaction mechanisms for benzofuran derivatives. These include cycloaddition reactions, where concerted and stepwise pathways can be compared by calculating the activation Gibbs free energies of their respective transition states. rsc.org For antioxidant mechanisms in phenolic benzofurans, computational studies can elucidate whether a reaction proceeds via hydrogen atom transfer (HAT) or sequential proton loss-electron transfer (SPL–ET) by calculating properties like bond dissociation enthalpy (BDE) and proton affinity (PA). rsc.orgresearchgate.net These computational approaches provide a mechanistic rationale for observed reactivity and can guide the synthesis of new derivatives with desired properties. nih.govrsc.org
Prediction of Non-Linear Optical (NLO) Properties
Materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics, optical data storage, and telecommunications. rsc.org Organic molecules, particularly those with extended π-conjugation and donor-acceptor architectures, are promising candidates. Benzofuran derivatives have attracted considerable attention in this field due to their chemical stability and tunable electronic properties. pku.edu.cn
Computational chemistry, especially DFT, is a powerful tool for the prediction and rational design of NLO materials. pku.edu.cnresearchgate.net The key NLO property for second-order effects is the first-order hyperpolarizability (β). A large β value is indicative of a strong NLO response. Theoretical calculations can reliably predict this property. For a series of 2-phenylbenzofuran (B156813) derivatives, DFT calculations at the GGA-PBE/6-31G(d,p) level of theory predicted first-order hyperpolarizability values ranging from 4.00 × 10⁻³⁰ to 43.57 × 10⁻³⁰ esu, indicating their potential as remarkable NLO materials. pku.edu.cn
The NLO response in these molecules is fundamentally linked to intramolecular charge transfer (ICT). rsc.org The structure of this compound features a central electron-donating benzofuran core and attached phenyl rings that can be functionalized with electron-withdrawing or electron-donating groups to modulate the ICT character and enhance the NLO response. The delocalization of π-electrons across the molecular framework is crucial for generating the polarization required for NLO activity. rsc.org A smaller energy gap between the HOMO and LUMO often correlates with higher polarizability and a larger NLO response. researchgate.net
| Derivative Substituent | βtotal (x 10⁻³⁰ esu) | Computational Method |
|---|---|---|
| -H (Parent Compound) | 4.00 | DFT/GGA-PBE |
| -OH | 5.88 | DFT/GGA-PBE |
| -NH₂ | 10.42 | DFT/GGA-PBE |
| -NO₂ | 43.57 | DFT/GGA-PBE |
Solvent Effects on Electronic and Spectroscopic Properties
The surrounding medium can significantly influence the electronic and spectroscopic properties of a molecule. Computational models are frequently used to simulate these solvent effects. The Polarizable Continuum Model (PCM) is a common and effective approach where the solvent is treated as a continuous dielectric medium. This method can be integrated with DFT and time-dependent DFT (TD-DFT) calculations to predict properties in solution.
Solvent polarity and polarizability can cause shifts in the absorption and emission spectra, known as solvatochromism. For instance, studies on molecules with similar structures, like phenyl-substituted polyenes, show that excited-state absorption spectra can shift to longer wavelengths (red-shift) as the polarizability of the solvent increases. In the case of the model compound DPBF, the high fluorescence quantum yield is largely maintained across a range of solvents, suggesting that the primary radiative decay channel is not highly sensitive to the solvent environment. rsc.org However, the excited-state lifetime and the dynamics of structural relaxation in the excited state can be solvent-dependent.
| Solvent | Dielectric Constant (ε) | Fluorescence Lifetime (ns) |
|---|---|---|
| Methylcyclohexane | 2.02 | 5.4 |
| Dibutyl ether | 3.06 | 5.4 |
| Acetonitrile | 37.5 | 5.2 |
Non Clinical Applications and Structure Property Relationships of 5,6 Dimethyl 1,3 Diphenyl 2 Benzofuran Derivatives
Applications in Organic Electronics and Optoelectronics
Benzofuran (B130515) derivatives are recognized for their advantageous electrochemical behavior, thermal stability, and luminescent properties, making them promising candidates for use in organic electronic and optoelectronic devices. nih.gov Their rigid, planar structure facilitates intermolecular π-π stacking, which is crucial for efficient charge transport.
The application of benzofuran derivatives in Organic Light-Emitting Diodes (OLEDs) is an area of active research. Certain derivatives are valued for their hole-transporting capabilities, which are essential for the efficient functioning of OLEDs. nih.gov For instance, fluorobenzofuran has been identified as a high triplet energy host material, a critical component in the design of highly efficient green phosphorescent OLEDs. nih.gov While direct data for 5,6-Dimethyl-1,3-diphenyl-2-benzofuran in OLEDs is not available, its structural similarity to other hole-transporting benzofurans suggests potential in this area. The diphenyl substitution is known to enhance the stability and charge-carrying capacity of organic molecules.
In the realm of Organic Photovoltaics (OPVs), the fundamental requirement for a material is the ability to absorb light and generate charge carriers (excitons) that can be separated to produce a current. The extended π-conjugation in phenyl-substituted benzofurans allows for the absorption of light in the UV-visible spectrum. The specific absorption and emission characteristics would depend on the precise substitution pattern on both the benzofuran core and the phenyl rings.
Efficient charge transport is paramount for the performance of organic semiconductor devices. The mobility of charge carriers, both holes (positive charges) and electrons (negative charges), through the organic material dictates the device's efficiency. Benzofuran derivatives have been investigated as hole-transporting materials. nih.gov
While specific mobility values for This compound are not documented, studies on analogous aromatic compounds provide insight. For example, diphenyl[4-(triphenylsilyl)phenyl]phosphine oxide, another rigid aromatic structure, exhibits an average electron mobility of 5.7 x 10⁻⁶ cm² V⁻¹ s⁻¹ and a hole mobility of 1.1 x 10⁻⁶ cm² V⁻¹ s⁻¹. researchgate.net Similarly, systematic studies on anthracene (B1667546) derivatives with aryl substituents highlight how molecular packing, influenced by substitution, governs charge transport properties. rsc.org The dimethyl and diphenyl substitutions on the benzofuran core would significantly influence the solid-state packing and, consequently, the charge mobility of the material.
Many benzofuran derivatives are inherently fluorescent, a property that is central to their use in display and lighting technologies. The parent compound of the diphenyl-substituted series, 1,3-Diphenylisobenzofuran (B146845) , is noted for being brightly fluorescent and electroluminescent. mdpi.com This fluorescence arises from the de-excitation of electrons from an excited singlet state back to the ground state, releasing energy in the form of light. The color and efficiency of this fluorescence can be tuned by altering the chemical structure. The introduction of dimethyl groups, as in This compound , would likely modulate the electronic properties and thus the emission wavelength and quantum yield.
The table below details the photophysical properties of the closely related compound, 1,3-Diphenylisobenzofuran (DPBF) , in various solvents, which demonstrates the typical fluorescent behavior of this class of compounds.
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Lifetime (τ_f, ns) |
| Ethanol | 410 | 455 | 5.2 |
| DMSO | 414 | 460 | 5.5 |
| DMF | 415 | 462 | 5.6 |
| Data derived from experimental and computational analysis of 1,3-Diphenylisobenzofuran. mdpi.com |
Use as Fluorescent Probes and Sensors (for non-biological entities)
The high fluorescence quantum yield of certain benzofuran derivatives and its sensitivity to the local environment make them suitable for use as fluorescent probes and sensors. 1,3-Diphenylisobenzofuran (DPBF) is a well-established fluorescent probe, particularly for the detection of singlet oxygen. mdpi.com The reaction of DPBF with singlet oxygen leads to a non-fluorescent product, allowing for the quantification of singlet oxygen by monitoring the decrease in fluorescence intensity. mdpi.com
Beyond singlet oxygen, DPBF has been shown to react with other reactive oxygen and nitrogen species. mdpi.com Furthermore, by incorporating specific binding sites into the benzofuran structure, fluorescent sensors for other analytes can be designed. For example, macrocyclic ligands containing a 2,5-diphenyl nih.govmdpi.comnih.govoxadiazole moiety, which shares structural elements with diphenyl-substituted benzofurans, have been developed as selective fluorescent sensors for metal ions like Zn(II). nih.gov The sensor operates on a "turn-on" mechanism where the fluorescence is enhanced upon binding to the target ion. nih.gov While not specifically demonstrated for This compound , its fluorescent core suggests potential for similar sensor applications with appropriate functionalization.
Role as Synthetic Intermediates and Building Blocks in Advanced Organic Synthesis
Benzofuran derivatives are valuable building blocks in organic synthesis due to the reactivity of the furan (B31954) ring and the ability to functionalize the benzene (B151609) ring. nih.gov Various synthetic protocols have been developed for the preparation of functionalized benzofurans. These compounds can then serve as precursors for the synthesis of more complex molecules, including pharmaceuticals and advanced materials. For example, (5,6-dimethyl-1-benzofuran-3-yl)acetic acid is commercially available, indicating its use as a starting material for further chemical transformations. sigmaaldrich.com
The synthesis of aminobenzofuran spiroindanone and spirobarbituric acid derivatives highlights the utility of the benzofuran scaffold in constructing complex, polycyclic systems. nih.gov The This compound core, once synthesized, could undergo various chemical reactions. The phenyl groups can be functionalized, and the benzofuran ring system itself can participate in cycloaddition reactions, although it is more stable than the parent isobenzofuran (B1246724). This reactivity allows for its incorporation into larger polymeric or supramolecular structures.
Applications in Covalent Organic Frameworks (COFs) and Porous Materials
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures, constructed from organic building blocks linked by strong covalent bonds. The properties of COFs, such as porosity, stability, and functionality, are determined by the geometry and nature of the building blocks.
While there is no specific literature detailing the use of This compound in the synthesis of COFs or other porous materials, its rigid and planar geometry makes it a conceptually suitable candidate as a building block. To be used in COF synthesis, the molecule would need to be functionalized with reactive groups (e.g., boronic acids, aldehydes, amines) at specific positions to enable polymerization into a 2D or 3D network. The inherent properties of the benzofuran core could then be imparted to the resulting porous material, potentially leading to applications in gas storage, separation, or catalysis.
Future Research Directions and Unexplored Avenues for 5,6 Dimethyl 1,3 Diphenyl 2 Benzofuran
Development of Novel and Sustainable Synthetic Methodologies
Current synthetic routes to benzofurans often rely on transition-metal-catalyzed reactions, which, while effective, can present challenges related to cost, metal contamination, and environmental impact. researchgate.netacs.org Future efforts for synthesizing 5,6-Dimethyl-1,3-diphenyl-2-benzofuran should prioritize the development of more sustainable and efficient methods.
Biocatalysis represents a green and powerful tool in modern organic synthesis. The use of enzymes could offer high selectivity and milder reaction conditions, reducing waste and energy consumption. Research into enzymes like laccase or glucosyltransferase for benzofuran (B130515) synthesis is an emerging field. researchgate.net A key unexplored avenue is the application of biocatalytic methods for the asymmetric synthesis of chiral benzofuran derivatives, a strategy that could be adapted for this compound.
Continuous flow (CF) synthesis is another transformative technology that offers improved safety, efficiency, and scalability over traditional batch processes. acs.org A hybrid batch-flow process, where key cyclization steps are performed in a continuous reactor, could streamline the production of This compound , potentially offering higher yields and purity. acs.org
Table 1: Proposed Sustainable Synthetic Approaches for this compound
| Methodology | Potential Advantage | Research Focus | Relevant Precedent |
| Biocatalysis | High selectivity, mild conditions, reduced environmental impact. | Screening for enzymes (e.g., laccases, peroxidases) that can catalyze the key cyclization step. | Biocatalytic application of glucosyltransferase in coumarin (B35378) and benzofuran synthesis. researchgate.net |
| Flow Chemistry | Enhanced safety, scalability, and process control; potential for integrated workup. | Optimization of a continuous flow reactor for the intramolecular cyclization step. | Development of a telescoped hybrid batch–flow process for 2-butylbenzofuran. acs.org |
The rational design of catalysts is crucial for improving reaction efficiency and selectivity. While palladium and copper are commonly used for benzofuran synthesis, there is scope for exploring other transition metals like nickel, rhodium, or gold. nih.govacs.orgorganic-chemistry.org Nickel catalysts, for instance, have been shown to be effective in promoting intramolecular nucleophilic additions to form the benzofuran ring. organic-chemistry.org
Future research should focus on developing ligand-controlled catalytic systems that can precisely modulate the reactivity and regioselectivity of the cyclization process to form This compound . This includes the design of phosphine (B1218219) ligands or N-heterocyclic carbenes tailored to the specific electronic and steric requirements of the substrates.
Exploration of Unconventional Reaction Pathways and Reactivity Patterns
Beyond synthesis, the unique reactivity of This compound is a fertile ground for discovery. Its electron-rich nature, enhanced by the dimethyl and diphenyl substituents, makes it an ideal candidate for novel functionalization reactions.
Visible-light-mediated photoredox catalysis has emerged as a powerful tool for C-H functionalization, offering a mild and efficient alternative to traditional methods. researchgate.netosi.lvnih.gov This strategy allows for the generation of radical intermediates under gentle conditions, enabling a wide range of transformations that are often difficult to achieve with conventional thermal methods. nih.gov
Applying photoredox catalysis to This compound could unlock new pathways for late-stage functionalization. For example, the C-H bonds on the benzofuran core or the pendant phenyl rings could be targeted for arylation, alkylation, or amination, providing rapid access to a library of novel derivatives. The use of organic dyes or dicyanopyrazine-derived chromophores as photocatalysts could provide a cost-effective and sustainable approach. researchgate.net
Table 2: Potential Photo-Redox Reactions for Functionalizing this compound
| Reaction Type | Potential Reagent | Photocatalyst | Expected Outcome |
| C-H Arylation | Aryl diazonium salts | Eosin Y or Ru(bpy)₃²⁺ | Introduction of a new aryl group at a specific position. |
| Decarboxylative Alkylation | Carboxylic acids | Iridium or organic dye | Addition of an alkyl group to the benzofuran core. researchgate.net |
| Asymmetric Cycloaddition | Alkenylazaarenes | Chiral Brønsted acid & photosensitizer | Construction of complex, enantiomerically enriched polycyclic structures. researchgate.net |
A deep understanding of reaction mechanisms is fundamental to controlling chemical transformations. Future work should involve detailed mechanistic investigations of reactions involving This compound . For instance, studying the charge-accelerated sigmatropic rearrangements that can occur during its synthesis could lead to the discovery of novel molecular scaffolding pathways. divyarasayan.orgtus.ac.jp
Computational tools, such as Quantum Mechanics (QM) analysis, can be employed to predict regioselectivity in cyclization reactions and to understand the properties of key reaction intermediates, such as oxonium ions. wuxibiology.com Such studies can provide invaluable insights, guiding experimental design and overcoming challenges in achieving desired product ratios. wuxibiology.com
Advanced Materials Engineering
The structural analogue, 1,3-Diphenylisobenzofuran (B146845) , is known for its bright fluorescence and electroluminescent properties, making it useful in materials science. researchgate.netnih.gov Given its structural similarities, This compound is a promising candidate for the development of new organic electronic materials.
Future research should explore its potential as:
An organic light-emitting diode (OLED) emitter: The dimethyl and diphenyl groups can be systematically modified to tune the emission color and improve quantum efficiency.
A fluorescent sensor: The benzofuran core could be functionalized with specific recognition motifs to create chemosensors for detecting metal ions or biologically relevant molecules.
A building block for organic semiconductors: The rigid, planar structure could facilitate π-π stacking, a crucial property for charge transport in organic field-effect transistors (OFETs).
Investigating the photophysical properties, such as absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime, will be the first step in unlocking the potential of This compound in advanced materials engineering.
Integration into Multi-component Organic Electronic Devices
The parent compound, 1,3-diphenylisobenzofuran (DPBF), is known to be brightly fluorescent and electroluminescent, properties foundational to the development of Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.net The introduction of 1,3-diphenyl groups is understood to lower the HOMO-LUMO gap of the isobenzofuran (B1246724) core, facilitating expanded delocalization of π-electron density, which is a desirable characteristic for organic semiconductors. nih.gov
Future research should focus on the specific influence of the 5,6-dimethyl substituents on the electronic properties of the benzofuran system. These methyl groups are expected to act as electron-donating moieties, which could further tune the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This tuning is critical for optimizing charge injection and transport when the compound is integrated into a multi-layer OLED device. A key avenue of investigation would be the systematic evaluation of this compound as an emissive layer or a host material in an OLED stack. Its performance would need to be characterized in terms of external quantum efficiency, color purity, and operational stability compared to the parent DPBF and other standard materials. Furthermore, its potential as a p-type organic semiconductor in Organic Field-Effect Transistors (OFETs) remains an unexplored but promising possibility, meriting investigation into its charge carrier mobility. nih.gov
Development of Responsive and Smart Materials
The isobenzofuran core is characterized by its high reactivity in Diels-Alder reactions, a property that is exploited in the use of DPBF for the quantitative detection of singlet oxygen. nih.govresearchgate.netmdpi.com This inherent chemical reactivity is a prime feature to be harnessed in the creation of responsive or "smart" materials.
An important future direction is to explore this compound as a fluorescent chemosensor. Its reaction with specific analytes could induce a predictable change in its fluorescence emission (either quenching or enhancement), forming the basis of a highly sensitive detection platform. The reaction of DPBF with singlet oxygen proceeds through a two-step pathway to form a 2,5-endoperoxide product, which disrupts the conjugated system and quenches fluorescence. mdpi.com Investigating how the dimethyl groups affect the kinetics and selectivity of this reaction is a logical next step. Beyond chemical sensing, the potential for mechanofluorochromism could be explored. Many aromatic compounds exhibit changes in their solid-state emission color upon the application of mechanical force (e.g., grinding or shearing), which alters the molecular packing. Research into the solid-state photophysical properties of this compound could reveal similar stimuli-responsive behavior, opening applications in stress sensing and damage detection for structural materials.
Integration of Machine Learning and AI in Compound Design and Property Prediction
The rational design of novel organic materials is increasingly being accelerated by machine learning (ML) and artificial intelligence (AI). upf.edu For benzofuran derivatives, computational approaches like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) have already been used to predict biological activity based on molecular structure. researchgate.net This paradigm can be extended to materials science.
A significant unexplored avenue is the development of ML models trained to predict the optoelectronic properties of substituted diphenylbenzofurans. By creating a database of known compounds and their experimentally determined properties (e.g., absorption/emission wavelengths, fluorescence quantum yields, HOMO/LUMO levels), a model could learn the complex relationship between chemical structure and material performance. Such a model could then rapidly screen virtual libraries of new derivatives, including various substitution patterns on the benzofuran core and phenyl rings, to identify candidates with target properties for specific applications like a particular OLED emission color or optimized charge mobility. This in silico screening process would dramatically reduce the time and resources required for experimental synthesis and characterization, focusing efforts on the most promising candidates. upf.edu
Synergistic Experimental and Computational Research Paradigms
The most effective path forward in exploring the potential of this compound involves a tight integration of experimental synthesis and computational chemistry. nih.gov This synergistic approach is well-established in the study of related heterocyclic systems, where Density Functional Theory (DFT) calculations are used to predict molecular stability, electronic structure, and spectroscopic properties prior to synthesis. nih.govrsc.org
For this specific compound, a future research program should begin with computational modeling using DFT to calculate its optimized geometry, frontier molecular orbital energies (HOMO/LUMO), and simulated UV-Vis absorption and emission spectra. mdpi.com These theoretical predictions would provide initial targets for experimental validation. Following the synthesis and purification of the compound, experimental techniques such as UV-Vis and fluorescence spectroscopy would be used to measure its photophysical properties. mdpi.com The experimental data serves as a crucial feedback loop; any discrepancies between the theoretical and actual results can be used to refine the computational models, for example, by testing different functionals or basis sets, leading to more accurate predictions for future derivative designs. mdpi.comrsc.org This iterative cycle of prediction, synthesis, and characterization is the most robust strategy for rationally developing new materials based on the diphenylbenzofuran scaffold.
Data on Parent Compound for Future Comparison
The following table presents photophysical data for the parent compound, 1,3-Diphenylisobenzofuran (DPBF), which can serve as a benchmark for future experimental studies on its 5,6-dimethyl derivative. Data is compiled from integrated experimental and computational analyses. mdpi.com
| Property | Ethanol | DMSO | DMF | Computational Model (cam-B3LYP) |
| Absorption λmax (nm) | 410 | 416 | 415 | 425-427 nm |
| Emission λmax (nm) | 458 | 486 | 480 | 489-491 nm |
| Fluorescence Lifetime (τf) (ns) | 4.62 | 4.91 | - | 5.65-5.67 ns |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for constructing the benzofuran core in 5,6-Dimethyl-1,3-diphenyl-2-benzofuran, and how do reaction conditions influence yield?
- The benzofuran core can be synthesized via heteroannulation of phenolic precursors with α,β-unsaturated carbonyl compounds under acidic or oxidative conditions. For example, one-pot methods using Pd-catalyzed coupling (e.g., o-iodophenol with ethyl propiolate) achieve yields up to 78% . Substituent placement (e.g., methyl groups at C5/C6) requires precise control of stoichiometry and temperature to avoid side reactions like over-oxidation .
Q. How do substituents at the C2 and C3 positions of benzofuran derivatives influence bioactivity?
- Substituents at C2 (e.g., phenyl groups) enhance π-π stacking interactions with biological targets, while methyl groups at C5/C6 improve metabolic stability. The ester group at C2 is critical for cytotoxic activity, as shown in structure-activity relationship (SAR) studies . For example, halogen or amino groups at C5 increase antibacterial potency by modulating electron density .
Q. What spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Assigns methyl (δ 2.1–2.3 ppm) and aromatic protons (δ 6.8–7.5 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) .
- X-ray crystallography : Resolves stereochemistry and confirms substituent orientation, as demonstrated for methylenedioxy-benzofuran analogs .
- MS (EI/ESI) : Validates molecular weight (e.g., m/z 316 for C22H20O2) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Contradictions in NMR or MS data often arise from tautomerism or impurities. For example, unexpected peaks in 1H NMR may indicate residual solvents or byproducts from incomplete cyclization. Use deuterated solvents and column purification to isolate pure fractions . For ambiguous NOE correlations, computational modeling (DFT) can predict stable conformers .
Q. What strategies optimize regioselectivity in benzofuran functionalization?
- Electrophilic substitution : Directed by electron-donating groups (e.g., methyl at C5/C6). For example, sulfonation at C3 occurs preferentially in 5,6-methylenedioxy derivatives due to steric shielding at C2 .
- Cross-coupling : Suzuki-Miyaura reactions at C2 require Pd(OAc)2/PPh3 catalysts and aryl boronic acids with electron-withdrawing groups .
Q. How do solvent polarity and temperature affect the cyclization efficiency of benzofuran precursors?
- Polar aprotic solvents (e.g., DMF) stabilize transition states in acid-catalyzed cyclizations, while elevated temperatures (80–100°C) accelerate ring closure. However, excessive heat promotes decomposition, as seen in failed attempts to synthesize 3-ethylsulfinyl derivatives .
Methodological Challenges and Solutions
Q. What are the limitations of current green synthesis methods for benzofuran derivatives?
- Solvent-free or aqueous-phase syntheses often suffer from low yields (<50%) due to poor solubility of aromatic precursors. Recent advances in electrochemical fluorination enable regioselective C–F bond formation without toxic reagents, but scalability remains unproven .
Q. How can computational tools aid in predicting the bioactivity of this compound analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
